Bromochlorophenol Blue sodium salt
CAS No.: 102185-52-4
Cat. No.: VC20749345
Molecular Formula: C19H9Br2Cl2O5S-
Molecular Weight: 580.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102185-52-4 |
|---|---|
| Molecular Formula | C19H9Br2Cl2O5S- |
| Molecular Weight | 580.0 g/mol |
| IUPAC Name | 2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
| Standard InChI | InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10- |
| Standard InChI Key | KGDDIJKLMLNSCH-YVLHZVERSA-M |
| Isomeric SMILES | C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
| SMILES | C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |
Introduction
Chemical Properties and Structure
Chemical Identity
Bromochlorophenol Blue sodium salt is formally known as the sodium salt of 5',5''-dibromo-3',3''-dichlorophenolsulfonphthalein. The compound has the molecular formula C₁₉H₉Br₂Cl₂NaO₅S with a molecular weight of 603.06 g/mol . It is registered under CAS number 102185-52-4 and has been assigned the European Community (EC) Number 805-239-1 .
Nomenclature and Synonyms
Several systematic names and synonyms are used to identify this compound in scientific literature and commercial catalogs, as presented in Table 1.
Table 1: Common Names and Synonyms of Bromochlorophenol Blue Sodium Salt
Structural Characteristics
The molecular structure of Bromochlorophenol Blue sodium salt consists of a triphenylmethane backbone with bromine and chlorine substituents on the phenolic rings. The compound features a sulfonate group that forms an ionic bond with a sodium cation, enhancing its water solubility compared to the free acid form. The presence of halogens (bromine and chlorine) contributes to its distinctive spectroscopic properties and pH-dependent color transitions .
Physical Properties
Appearance and Basic Properties
Bromochlorophenol Blue sodium salt appears as a black powder at room temperature . Its melting point is approximately 196°C . The compound is highly soluble in water and exhibits moderate solubility in alcohols, making it versatile for various laboratory applications.
Solubility Profile
The sodium salt form significantly enhances the compound's solubility in aqueous media compared to the free acid form. For standard laboratory use, a concentration of 0.1 g in 100 ml of water is typically recommended . This enhanced solubility is particularly advantageous for applications requiring precise pH measurements in aqueous solutions.
Table 2: Physical Properties of Bromochlorophenol Blue Sodium Salt
Synthesis and Mechanism
Synthetic Pathways
The synthesis of Bromochlorophenol Blue sodium salt typically involves a series of reactions beginning with phenolsulfonphthalein derivatives. The process includes controlled bromination and chlorination of phenolic compounds under specific reaction conditions. Temperature and pH are critical parameters that require careful regulation to achieve optimal yields and purity.
Mechanism of Color Change
The compound functions as a pH indicator through a mechanism involving protonation and deprotonation of its phenolic groups. This structural alteration changes the electron distribution across the molecule, resulting in different light absorption characteristics and consequently different observable colors.
In acidic conditions (below pH 3.2), Bromochlorophenol Blue sodium salt exists predominantly in its protonated form, exhibiting a yellow color. As the pH increases, deprotonation occurs progressively, with a corresponding shift in the absorption spectrum. In its fully deprotonated form (above pH 4.8), the compound displays a purple color .
Table 3: Spectral Characteristics at Different pH Values
| pH Value | Predominant Form | Absorption Maximum (nm) | Observed Color | Reference |
|---|---|---|---|---|
| 3.0 | Protonated | 434-439 | Yellow | |
| 3.2-4.8 | Transition range | Variable | Yellow to Purple | |
| 4.6 | Deprotonated | 590-593 | Purple |
Applications
pH Indication
The primary application of Bromochlorophenol Blue sodium salt is as a pH indicator in the acidic range. Its transition interval spans pH 3.2 to 4.8, making it particularly useful for titrations and pH determinations in this range . The distinct color change from yellow to purple provides a clear visual signal of pH transition points in analytical procedures .
Electrophoresis
In biochemical research, Bromochlorophenol Blue sodium salt serves as an effective tracking dye in electrophoresis procedures. The compound's charged nature and distinct color facilitate visual monitoring of sample migration through gel matrices, aiding researchers in assessing the progress of separation protocols .
Microbiological Applications
The compound finds application as a staining agent in various microbiological studies. Its specific binding properties and color-changing capabilities make it valuable for visualizing and differentiating biological structures and metabolic activities in microbial systems .
Analytical Chemistry
In analytical chemistry, Bromochlorophenol Blue sodium salt is utilized in various titration procedures, particularly those involving weak acids and bases within its transition range. The compound's sharp color change at specific pH points enables precise endpoint determination in volumetric analyses .
Spectroscopic Properties
UV-Visible Spectroscopy
The UV-visible absorption spectrum of Bromochlorophenol Blue sodium salt exhibits distinct characteristics that vary with pH. At pH 3.0, the compound shows an absorption maximum in the range of 434-439 nm, corresponding to its yellow form. As the pH increases to 4.6, the absorption maximum shifts to approximately 590-593 nm, representing its purple form. This significant spectral shift forms the basis for its application as a colorimetric pH indicator.
Structure-Property Relationships
The spectroscopic properties of Bromochlorophenol Blue sodium salt are directly related to its molecular structure. The presence of bromine and chlorine substituents on the phenolic rings influences the compound's electronic configuration and consequently its light absorption characteristics. These halogen substituents also affect the pKa values of the phenolic groups, determining the pH range in which the color transition occurs .
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